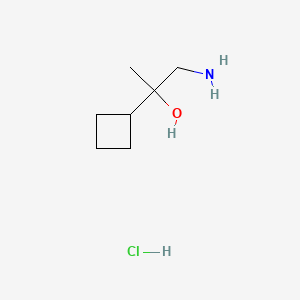
1-Amino-2-cyclobutyl-propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a cyclobutyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The molecule also contains an amino group and a hydroxyl group attached to the propane backbone .Chemical Reactions Analysis
The compound contains functional groups that are reactive. The amino group can participate in acid-base reactions, and the hydroxyl group can undergo reactions typical of alcohols, such as dehydration or oxidation .Aplicaciones Científicas De Investigación
Organo- and Hydrogels Formation
Catalysts in Chemical Synthesis
Cyclobutyl amino alcohols have been utilized as catalysts in chemical reactions. For instance, the synthesis of propylene carbonate from CO2 and propylene oxide has been catalyzed by amino and hydroxy-functionalized ionic liquids, showing superior performance compared to monoamino ionic liquids. This research by Zhang et al. (2020) highlights the efficiency of using amino alcohol-based ionic liquids as catalysts, providing a sustainable approach to synthesizing valuable compounds (Wenlin Zhang, Jiaming He, Bin Zhang, Yuxin Wang, Jinping Luo, Yongqi Zhao, & Chunli Li, 2020).
Antimicrobial Agents
Substituted phenyl azetidines, synthesized from amino alcohol precursors, have been evaluated for their potential as antimicrobial agents. This line of research, explored by Doraswamy and Ramana (2013), indicates that amino alcohols can serve as key intermediates in developing new antimicrobial compounds. These findings suggest a valuable application of amino alcohols in pharmaceuticals, particularly in creating drugs to combat resistant microbial strains (K. DORASWAMY K. DORASWAMY & P. Ramana, 2013).
Material Science and Engineering
Amino alcohols are pivotal in material science, especially in synthesizing dendrimers and polymers with specific properties. Krishna et al. (2005) describe a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol, showcasing the versatility of amino alcohols in constructing complex molecular architectures. These dendrimers have potential applications in drug delivery, as nanocarriers for therapeutics, and in the design of new materials with tailored properties (T. R. Krishna, Samta Jain, U. Tatu, & N. Jayaraman, 2005).
Propiedades
IUPAC Name |
1-amino-2-cyclobutylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9,5-8)6-3-2-4-6;/h6,9H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVRWZDCNHNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912454-49-0 |
Source


|
| Record name | 1-amino-2-cyclobutylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)


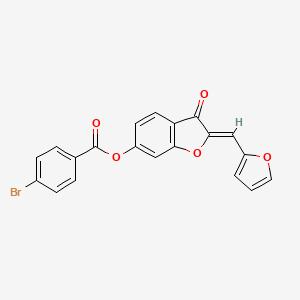
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
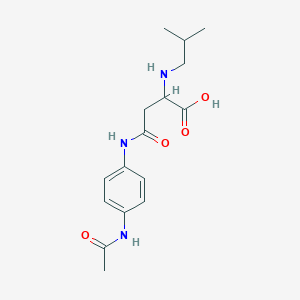
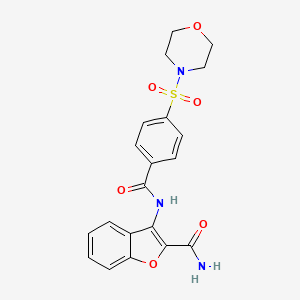
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)
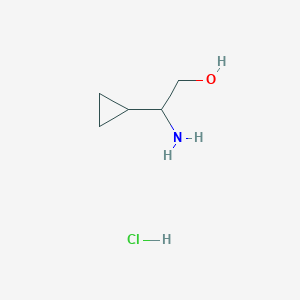
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
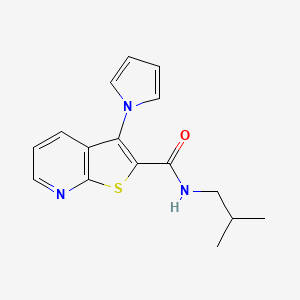
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
